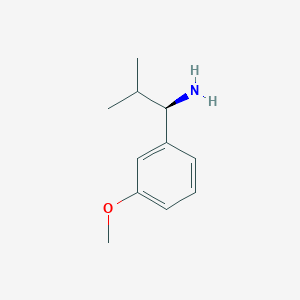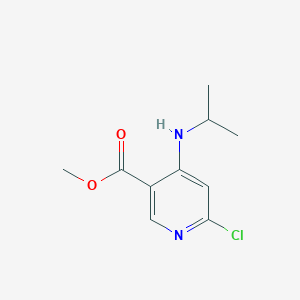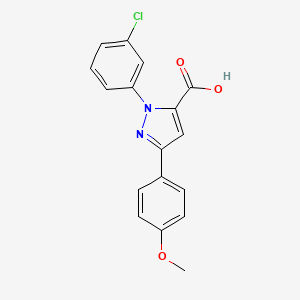![molecular formula C10H19N B13979374 1-Azabicyclo[3.3.3]undecane CAS No. 31023-92-4](/img/structure/B13979374.png)
1-Azabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.3.3]undecane is a bicyclic organic compound with the molecular formula C₁₀H₁₉N. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties. This compound is also known for its high gas-phase basicity and proton affinity .
Preparation Methods
1-Azabicyclo[3.3.3]undecane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a cyclic ketone in the presence of a reducing agent can yield this compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Azabicyclo[3.3.3]undecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role in facilitating these reactions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Azabicyclo[3.3.3]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects .
Comparison with Similar Compounds
1-Azabicyclo[3.3.3]undecane can be compared with other similar compounds such as:
1,5-Diazabicyclo[3.3.3]undecane: This compound has two nitrogen atoms in its structure, which can lead to different chemical reactivity and biological activity.
1-Azabicyclo[1.1.0]butane: This compound has a more strained bicyclic structure, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific bicyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties .
Properties
CAS No. |
31023-92-4 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-azabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H19N/c1-4-10-5-2-8-11(7-1)9-3-6-10/h10H,1-9H2 |
InChI Key |
WKPGJLQHSAOQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


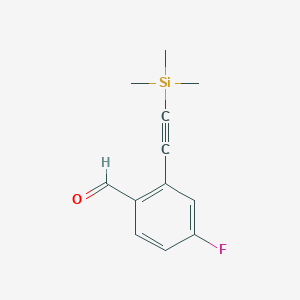


![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
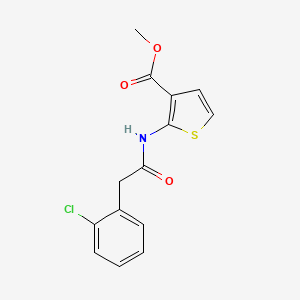
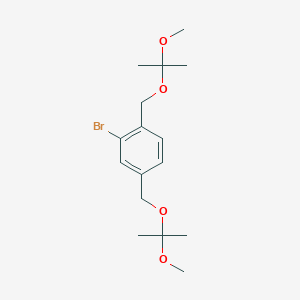
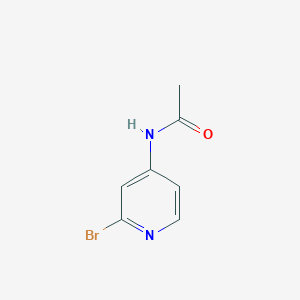


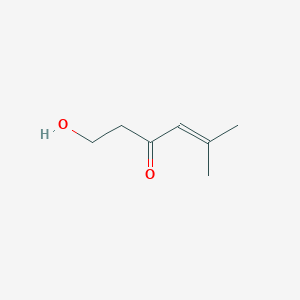
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
